molecular formula C11H10N2O B11722540 2-Hydroxy-5-(3-methylphenyl)pyrimidine CAS No. 1111108-52-1

2-Hydroxy-5-(3-methylphenyl)pyrimidine

Cat. No.: B11722540
CAS No.: 1111108-52-1
M. Wt: 186.21 g/mol
InChI Key: FSILSTKJPJXLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group at the 2-position and a 3-methylphenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(3-methylphenyl)pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The hydroxy group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(3-methylphenyl)pyrimidine is unique due to the specific positioning of the hydroxy and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s lipophilicity and binding interactions with molecular targets .

Properties

CAS No.

1111108-52-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChI Key

FSILSTKJPJXLSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.